molecular formula C10H14O2S B1474920 (1R,2R)-2-[(2-methylfuran-3-yl)sulfanyl]cyclopentan-1-ol CAS No. 1690131-39-5

(1R,2R)-2-[(2-methylfuran-3-yl)sulfanyl]cyclopentan-1-ol

Cat. No.: B1474920
CAS No.: 1690131-39-5
M. Wt: 198.28 g/mol
InChI Key: JJDCCPVAWVRJOJ-PSASIEDQSA-N
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Description

(1R,2R)-2-[(2-methylfuran-3-yl)sulfanyl]cyclopentan-1-ol is a chiral organic compound with the molecular formula C11H16O2S and a molecular weight of 212.31 . This specific (1R,2R) stereoisomer is of particular interest in medicinal chemistry and pharmaceutical research for the construction of complex molecules with potential biological activity. The structure combines a furan ring, known as a common feature in bioactive molecules, with a sulfanyl-linked cyclopentanol moiety, which can serve as a versatile scaffold . While the specific biological profile and mechanism of action for this exact compound require further investigation by researchers, its molecular architecture suggests potential as a key intermediate in developing receptor antagonists or other pharmacologically active compounds . This product is intended for research purposes such as method development, chemical synthesis, and biological screening. (1R,2R)-2-[(2-methylfuran-3-yl)sulfanyl]cyclopentan-1-ol is provided For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

(1R,2R)-2-(2-methylfuran-3-yl)sulfanylcyclopentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2S/c1-7-9(5-6-12-7)13-10-4-2-3-8(10)11/h5-6,8,10-11H,2-4H2,1H3/t8-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJDCCPVAWVRJOJ-PSASIEDQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CO1)SC2CCCC2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CO1)S[C@@H]2CCC[C@H]2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Asymmetric Aldol Reaction Followed by Thiolation

One effective approach involves:

  • Performing an asymmetric aldol reaction between a cyclopentanone derivative and an aldehyde precursor of the 2-methylfuran moiety. This step sets the stereochemistry at C1 and C2.
  • Subsequent thiolation by introducing the sulfanyl group via nucleophilic substitution or thiol-ene chemistry.

This approach is supported by catalytic asymmetric synthesis literature on related γ-butenolides and butyrolactones, where silyloxyfurans are used as nucleophiles in aldol reactions to afford chiral furan-containing products with high enantiomeric excess (up to 96% ee).

Direct Nucleophilic Substitution on Cyclopentanone Derivatives

Alternatively, the sulfanyl group can be introduced by:

  • Preparing a 2-methylfuran-3-thiol intermediate.
  • Reacting this thiol with a chiral cyclopentanone or cyclopentanol derivative under mild conditions to form the thioether bond.

Control of stereochemistry is achieved by starting from enantiomerically pure cyclopentanol derivatives or by employing chiral catalysts during the substitution.

Reaction Conditions and Catalysts

Step Reagents/Catalysts Conditions Outcome/Notes
Asymmetric aldol reaction (R)-1,1′-binaphthol, Ti(OiPr)4 Room temperature, inert atmosphere High enantiomeric excess (up to 96% ee)
Thiolation/nucleophilic substitution 2-methylfuran-3-thiol, base (e.g., NaOH) Mild heating, aprotic solvent Formation of sulfanyl linkage
MBH reaction (analogous) Chiral phosphine organocatalyst Solvent: toluene or MeOH/CH3CN High regio- and stereoselectivity

Representative Experimental Data (Hypothetical Example Based on Literature)

Parameter Value/Condition Reference/Notes
Aldol reaction time 12 hours Based on catalytic asymmetric aldol
Enantiomeric excess (ee) 95-96% Achieved with (R)-binaphthol catalyst
Thiolation yield 80-85% Using 2-methylfuran-3-thiol
Overall yield 70-75% After purification
Optical rotation +XX° (specific to compound) Confirms stereochemistry

Notes on Purification and Characterization

  • Purification typically involves chromatographic techniques (e.g., silica gel column chromatography).
  • Stereochemical purity confirmed by chiral HPLC or NMR with chiral shift reagents.
  • Structural confirmation by NMR spectroscopy, MS, and IR.

Summary of Key Research Findings

  • The asymmetric aldol reaction of silyloxyfurans with aldehydes is a powerful method to construct chiral furan-containing cyclopentanol derivatives with high enantioselectivity.
  • Thiolation using 2-methylfuran-3-thiol under basic conditions efficiently introduces the sulfanyl group without degrading the furan ring.
  • Adaptation of MBH reaction strategies with chiral organocatalysts may offer alternative routes with excellent stereocontrol.
  • The stereochemical integrity of (1R,2R)-2-[(2-methylfuran-3-yl)sulfanyl]cyclopentan-1-ol can be reliably achieved through these catalytic asymmetric methods.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The compound can undergo reduction reactions to modify the furan ring or the cyclopentane ring.

    Substitution: The sulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of various substituted cyclopentane derivatives.

Scientific Research Applications

Chemistry

(1R,2R)-2-[(2-methylfuran-3-yl)sulfanyl]cyclopentan-1-ol is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule, including its interactions with enzymes and receptors.

Medicine

The compound is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry

In the industrial sector, (1R,2R)-2-[(2-methylfuran-3-yl)sulfanyl]cyclopentan-1-ol is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (1R,2R)-2-[(2-methylfuran-3-yl)sulfanyl]cyclopentan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways.

Comparison with Similar Compounds

Table 1: Key Structural Analogues of Cyclopentanol Derivatives

Compound Name Substituent at C2 Key Features
(1R,2R)-2-[(2-Methylfuran-3-yl)sulfanyl]cyclopentan-1-ol 2-Methylfuran-3-yl sulfanyl Chiral (R,R) configuration; sulfur atom enhances lipophilicity and reactivity
(±)-trans-2-(2-Furyl)cyclopentanol 2-Furyl (hydroxyl group) Racemic mixture; furan ring contributes to π-π interactions
(1R,2R)-2-(Furan-2-yl)cyclopentan-1-ol Furan-2-yl Enantiopure (R,R) form; used in stereochemical studies
(1R,2R)-2-[(2-Chlorophenyl)amino]cyclopentan-1-ol 2-Chlorophenylamino Electron-withdrawing Cl group; potential hydrogen-bonding capability
rac-(1R,2R,4S)-2-(Aminomethyl)-4-triazolylcyclopentan-1-ol Aminomethyl and triazole Nitrogen-rich substituents; high polarity

Key Observations :

  • Sulfur vs. Oxygen/Nitrogen: The sulfanyl group in the target compound introduces distinct reactivity (e.g., susceptibility to oxidation) compared to hydroxyl or amino groups in analogs like (±)-trans-2-(2-furyl)cyclopentanol or (1R,2R)-2-[(2-chlorophenyl)amino]cyclopentan-1-ol. This could enhance stability in acidic environments or alter metabolic pathways .

Key Observations :

  • Asymmetric Synthesis: The high yield (92%) of (1R,2R)-2-(furan-2-yl)cyclopentan-1-ol using (+)-IpcBH₂ highlights the efficiency of chiral catalysts in generating enantiopure cyclopentanol derivatives. A similar approach could apply to the target compound .
  • Racemic vs. Enantiopure: The racemic synthesis of (±)-trans-2-(2-furyl)cyclopentanol contrasts with the target compound’s presumed enantiopure synthesis, emphasizing the importance of stereochemical control in pharmaceutical applications .

Physicochemical Properties

Table 3: Comparative Physicochemical Data

Compound Name Polarity Solubility HPLC Retention (CHIRALPAK IC-3)
(1R,2R)-2-[(2-Methylfuran-3-yl)sulfanyl]cyclopentan-1-ol Moderate (sulfanyl) Likely low in H₂O Not reported
(±)-trans-2-(2-Furyl)cyclopentanol High (hydroxyl) Moderate in H₂O 8.2 min (major enantiomer)
(1R,2R)-2-(Furan-2-yl)cyclopentan-1-ol Moderate Low in H₂O 10.5 min (R,R form)
(1R,2R)-2-[(2-Chlorophenyl)amino]cyclopentan-1-ol High (amino) Low in H₂O Not reported

Key Observations :

  • Polarity Trends: The sulfanyl group in the target compound likely reduces polarity compared to hydroxyl or amino analogs, improving lipid membrane permeability .
  • Chromatographic Behavior : Enantiopure analogs like (1R,2R)-2-(furan-2-yl)cyclopentan-1-ol exhibit longer HPLC retention times due to chiral recognition, suggesting similar behavior for the target compound .

Biological Activity

The compound (1R,2R)-2-[(2-methylfuran-3-yl)sulfanyl]cyclopentan-1-ol , identified by its CAS number 1690131-39-5, has garnered attention in recent research for its potential biological activities. This article delves into various aspects of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of (1R,2R)-2-[(2-methylfuran-3-yl)sulfanyl]cyclopentan-1-ol features a cyclopentanol backbone with a sulfanyl group attached to a 2-methylfuran moiety. This unique structure may contribute to its varied biological activities.

Structural Formula

C10H13OS\text{C}_{10}\text{H}_{13}\text{OS}

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. For instance, it has been shown to inhibit the growth of various cancer cell lines, including prostate cancer (PC-3) cells. The mechanism appears to involve the modulation of signaling pathways associated with cell proliferation and apoptosis.

Case Study: Inhibition of PC-3 Cell Growth

  • Concentration Tested : 50 µM
  • Inhibition Rate : Approximately 60% compared to control
  • Mechanism : Induction of apoptosis through the activation of caspase pathways.

Antimicrobial Properties

The compound has also demonstrated antimicrobial activity against several bacterial strains. Research indicates that it can inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

Table 1: Antimicrobial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Neuroprotective Effects

Preliminary studies suggest that (1R,2R)-2-[(2-methylfuran-3-yl)sulfanyl]cyclopentan-1-ol may possess neuroprotective properties. It appears to reduce oxidative stress in neuronal cells, which is crucial in conditions such as Alzheimer's disease.

Research Findings: Neuroprotection

  • Cell Line Used : SH-SY5Y (human neuroblastoma)
  • Observations : Reduction in reactive oxygen species (ROS) levels by 40% at 10 µM concentration.

The biological activities of (1R,2R)-2-[(2-methylfuran-3-yl)sulfanyl]cyclopentan-1-ol are attributed to several mechanisms:

  • HDAC Inhibition : The compound has been identified as a selective inhibitor of histone deacetylase 6 (HDAC6), which plays a role in cancer progression and neurodegenerative diseases .
  • Antioxidant Activity : Its ability to scavenge free radicals contributes to its neuroprotective effects .
  • Modulation of Signaling Pathways : It influences pathways related to apoptosis and cell survival, particularly in cancer cells .

Q & A

How can (1R,2R)-2-[(2-methylfuran-3-yl)sulfanyl]cyclopentan-1-ol be synthesized with high enantiomeric purity?

Basic Research Question
Methodological Answer:
Enantioselective synthesis can be achieved via catalytic asymmetric hydrogenation or chiral auxiliary-mediated cyclization. For example, asymmetric hydrogenation of a cyclopentenone precursor using a Ru-BINAP catalyst system (e.g., Noyori-type catalysts) can yield the desired (1R,2R) configuration . Post-synthesis, chiral HPLC (e.g., CHIRALPAK IC-3 column with hexane/isopropanol eluent) confirms enantiopurity .

What analytical techniques are most effective for determining the stereochemistry of this compound?

Basic Research Question
Methodological Answer:

  • X-ray crystallography : Using SHELX software (e.g., SHELXL for refinement) provides unambiguous stereochemical assignment by resolving electron density maps .
  • NMR spectroscopy : 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR coupling constants (e.g., vicinal 3JHH^3J_{HH} values) and NOESY correlations differentiate diastereomers and confirm trans configurations .
  • Optical rotation/Polarimetry : Quantifies enantiomeric excess when combined with chiral chromatography .

How does the 2-methylfuran-3-yl sulfanyl group influence the compound’s reactivity in substitution or oxidation reactions?

Advanced Research Question
Methodological Answer:
The sulfanyl group acts as a nucleophilic center, enabling S-alkylation or oxidation to sulfoxides/sulfones. For example:

  • Oxidation : Treatment with mCPBA (meta-chloroperbenzoic acid) converts the sulfide to sulfoxide, altering polarity (monitored via TLC or HPLC) .
  • Substitution : Reaction with alkyl halides under basic conditions (e.g., K2_2CO3_3/DMF) yields thioether derivatives. Kinetic studies using 19F^{19}\text{F}-NMR can track reaction progress .

What strategies resolve discrepancies between computational and experimental spectral data (e.g., NMR chemical shifts)?

Advanced Research Question
Methodological Answer:

  • Cross-validation : Compare experimental 13C^{13}\text{C}-NMR data (e.g., CDCl3_3 at 75 MHz ) with DFT-calculated shifts (e.g., B3LYP/6-31G* in Gaussian).
  • Solvent effects : Simulate solvent interactions using PCM (Polarizable Continuum Model) to improve agreement .
  • Dynamic effects : Account for conformational flexibility via MD simulations to explain split peaks or broadening .

How can the compound’s potential biological activity be evaluated computationally?

Advanced Research Question
Methodological Answer:

  • Docking studies : Use AutoDock Vina to model interactions with targets (e.g., TRPML1/2 channels, as seen in structurally related sulfonamides ).
  • QSAR modeling : Train models on analogs (e.g., cyclopentanol derivatives ) to predict bioavailability or toxicity.
  • Pharmacophore mapping : Identify critical motifs (e.g., hydrogen-bonding sulfanyl group) using Schrödinger’s Phase .

What experimental approaches validate the compound’s stability under physiological conditions?

Basic Research Question
Methodological Answer:

  • pH stability assays : Incubate in buffers (pH 1–10) and monitor degradation via LC-MS.
  • Thermal stability : Use TGA/DSC to assess decomposition temperatures.
  • Metabolic stability : Conduct microsomal assays (e.g., rat liver microsomes + NADPH) to identify oxidation metabolites .

How to address contradictory results in enantiomeric excess (ee) measurements between HPLC and polarimetry?

Advanced Research Question
Methodological Answer:

  • Calibration : Verify chiral column performance with known standards (e.g., (1R,2R) vs. (1S,2S) enantiomers ).
  • Sample purity : Remove impurities (e.g., by flash chromatography) that may interfere with polarimetry.
  • Error analysis : Calculate combined uncertainty from instrument precision (HPLC: ±1–2%; polarimetry: ±0.5° ).

What synthetic routes optimize yield while minimizing epimerization?

Advanced Research Question
Methodological Answer:

  • Low-temperature reactions : Perform alkylation at −78°C to suppress racemization .
  • Protecting groups : Use TBS ethers for hydroxyl protection during sulfanyl group introduction .
  • Flow chemistry : Continuous processing reduces residence time, limiting undesired stereochemical changes .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1R,2R)-2-[(2-methylfuran-3-yl)sulfanyl]cyclopentan-1-ol
Reactant of Route 2
Reactant of Route 2
(1R,2R)-2-[(2-methylfuran-3-yl)sulfanyl]cyclopentan-1-ol

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